molecular formula C40H47N7O6 B1575538 Acetyl hexapeptide-49

Acetyl hexapeptide-49

Cat. No.: B1575538
M. Wt: 738.02
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl hexapeptide-49, also known as this compound, is a peptide-based complex ingredient widely used in personal care products. It is known for its soothing, anti-inflammatory, anti-allergic, and hydrating effects. The active ingredient is a hexapeptide with the sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH. This compound reduces the activity of Proteinase-activated receptor 2 (PAR-2) by up to 80%, which is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl hexapeptide-49 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl hexapeptide-49 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of these reactions is the hexapeptide this compound itself, which is used in various formulations for its beneficial properties .

Scientific Research Applications

Acetyl hexapeptide-49 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Acetyl hexapeptide-49 exerts its effects by reducing the activity of Proteinase-activated receptor 2 (PAR-2) on skin mast cells. This receptor is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8. By inhibiting PAR-2, this compound reduces the inflammatory response and allergic reactions in the skin. It also helps restore skin barrier function and reduces stinging and itching sensations .

Comparison with Similar Compounds

Similar Compounds

    Acetyl hexapeptide-8: Known for its anti-wrinkle properties.

    Palmitoyl pentapeptide-4: Used for its collagen-boosting effects.

    Palmitoyl tripeptide-1: Known for its skin-repairing properties.

Uniqueness of Acetyl hexapeptide-49

This compound is unique in its ability to specifically target and reduce the activity of PAR-2, making it particularly effective in reducing inflammation and allergic reactions. Its hydrating and soothing properties also set it apart from other peptides used in personal care products .

Properties

Molecular Formula

C40H47N7O6

Molecular Weight

738.02

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

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